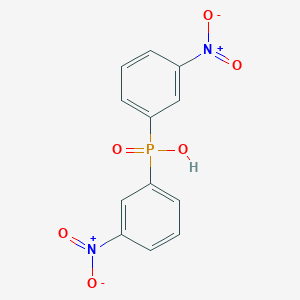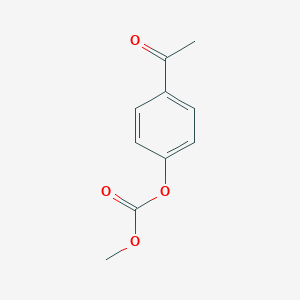
(4-Acetylphenyl) methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetylphenyl) methyl carbonate, also known as AMC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its diverse applications. It is a white crystalline powder with a molecular weight of 198.19 g/mol and a melting point of 90-94°C. AMC is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
(4-Acetylphenyl) methyl carbonate has been used in various scientific research applications, including drug discovery, organic synthesis, and material science. It has been reported to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. (4-Acetylphenyl) methyl carbonate has also been used as a building block in the synthesis of various organic compounds, such as chiral ligands and polymers. In material science, (4-Acetylphenyl) methyl carbonate has been used as a cross-linking agent in the preparation of polyurethane foams.
Mécanisme D'action
The mechanism of action of (4-Acetylphenyl) methyl carbonate is not fully understood. However, it has been reported to inhibit the growth of bacteria, fungi, and viruses by interfering with their cell wall synthesis and replication. (4-Acetylphenyl) methyl carbonate has also been reported to inhibit the activity of enzymes involved in the biosynthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
(4-Acetylphenyl) methyl carbonate has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments. It has been reported to have a low affinity for human serum albumin, indicating that it has a low binding capacity to proteins in the blood. (4-Acetylphenyl) methyl carbonate has also been reported to have a low potential for bioaccumulation, making it suitable for use in environmental studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Acetylphenyl) methyl carbonate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, including drugs and polymers. (4-Acetylphenyl) methyl carbonate is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of (4-Acetylphenyl) methyl carbonate is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There is still much to be explored with regards to the applications of (4-Acetylphenyl) methyl carbonate in various fields. Future research could focus on the development of new drugs using (4-Acetylphenyl) methyl carbonate as a building block. It could also explore the use of (4-Acetylphenyl) methyl carbonate as a cross-linking agent in the preparation of new materials. Additionally, further research could investigate the potential of (4-Acetylphenyl) methyl carbonate in environmental studies, such as its use in the removal of pollutants from water sources.
Conclusion
In conclusion, (4-Acetylphenyl) methyl carbonate is a versatile chemical compound with diverse applications in various fields. It is relatively easy to synthesize and has a high purity yield. (4-Acetylphenyl) methyl carbonate has been reported to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. (4-Acetylphenyl) methyl carbonate has also been used as a building block in the synthesis of various organic compounds and as a cross-linking agent in material science. Future research could explore the potential of (4-Acetylphenyl) methyl carbonate in various applications, including drug discovery, material science, and environmental studies.
Méthodes De Synthèse
The synthesis of (4-Acetylphenyl) methyl carbonate can be achieved through various methods, including the reaction of phenyl chloroformate with acetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of phenol with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields (4-Acetylphenyl) methyl carbonate as a white crystalline powder with high purity.
Propriétés
Numéro CAS |
17175-07-4 |
|---|---|
Nom du produit |
(4-Acetylphenyl) methyl carbonate |
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(4-acetylphenyl) methyl carbonate |
InChI |
InChI=1S/C10H10O4/c1-7(11)8-3-5-9(6-4-8)14-10(12)13-2/h3-6H,1-2H3 |
Clé InChI |
IPWVILPNOCHRBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)OC |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC(=O)OC |
Synonymes |
Carbonic acid 4-acetylphenyl(methyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



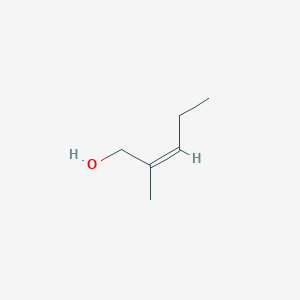
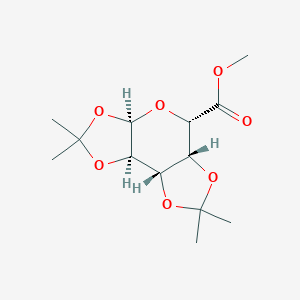
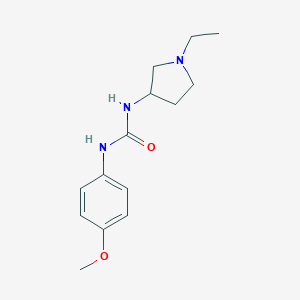
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
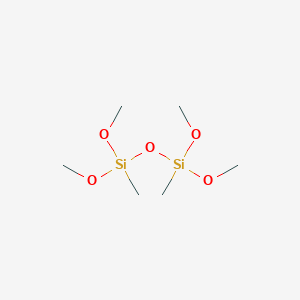
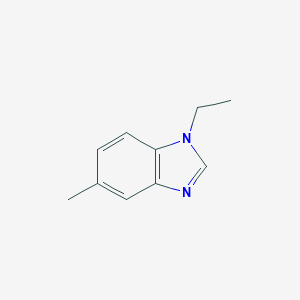
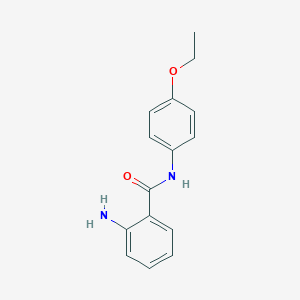
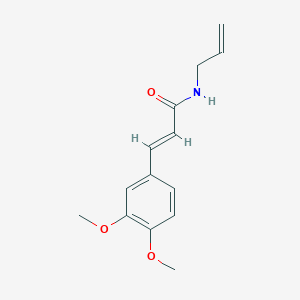
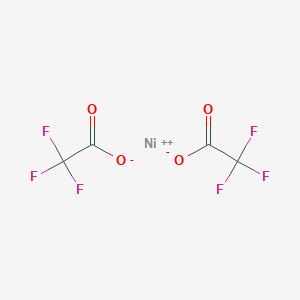
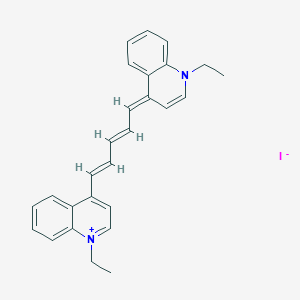
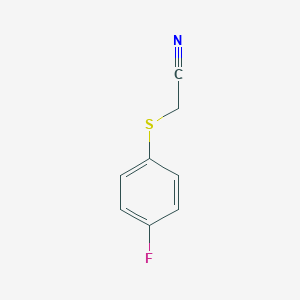

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
